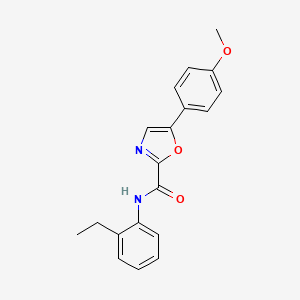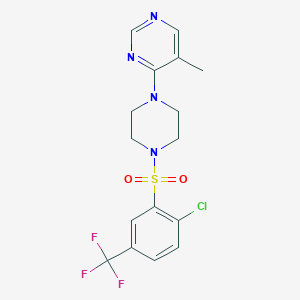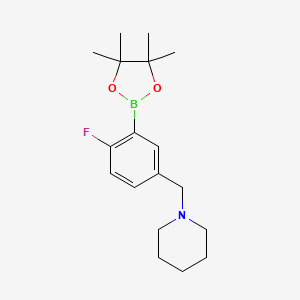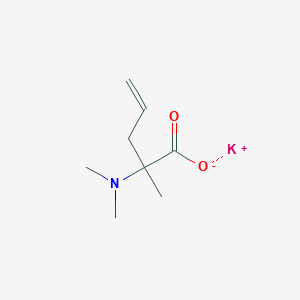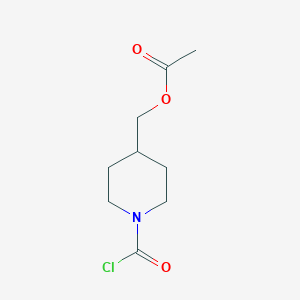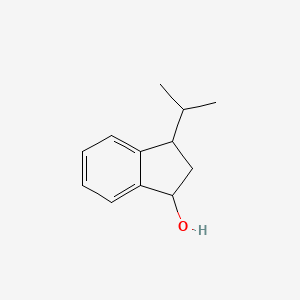
3-(propan-2-yl)-2,3-dihydro-1H-inden-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(propan-2-yl)-2,3-dihydro-1H-inden-1-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as dihydrocarveol and has a molecular formula of C10H18O.
Mechanism of Action
The mechanism of action of 3-(propan-2-yl)-2,3-dihydro-1H-inden-1-ol is not fully understood. However, it is believed to exert its effects through various pathways. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce the expression of inflammatory mediators such as COX-2 and iNOS. It also scavenges free radicals and prevents oxidative stress-induced damage.
Biochemical and physiological effects:
3-(propan-2-yl)-2,3-dihydro-1H-inden-1-ol has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines such as TNF-α and IL-6. It also inhibits the activity of enzymes such as COX-2 and iNOS, which are involved in the production of inflammatory mediators. In addition, it has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(propan-2-yl)-2,3-dihydro-1H-inden-1-ol in lab experiments is its low toxicity. It is also readily available and relatively easy to synthesize. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of 3-(propan-2-yl)-2,3-dihydro-1H-inden-1-ol. One possible direction is the development of new synthetic methods that can improve the yield and purity of the compound. Another direction is the study of its potential applications in the field of food science, as it has been found to have flavor-enhancing properties. Additionally, further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound.
Synthesis Methods
The synthesis of 3-(propan-2-yl)-2,3-dihydro-1H-inden-1-ol can be achieved through various methods. One of the commonly used methods is the reduction of carvone using sodium borohydride or lithium aluminum hydride. Another method involves the hydrogenation of dihydrocarvone using a catalyst such as palladium on carbon.
Scientific Research Applications
3-(propan-2-yl)-2,3-dihydro-1H-inden-1-ol has been studied extensively for its potential applications in various fields. In the field of medicine, this compound has been found to exhibit anti-inflammatory and analgesic properties. It has also been shown to have potent antioxidant activity and can protect against oxidative stress-induced damage.
In addition to its medicinal properties, 3-(propan-2-yl)-2,3-dihydro-1H-inden-1-ol has also been studied for its potential applications in the field of agriculture. It has been found to have insecticidal properties and can be used as a natural pesticide.
properties
IUPAC Name |
3-propan-2-yl-2,3-dihydro-1H-inden-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-8(2)11-7-12(13)10-6-4-3-5-9(10)11/h3-6,8,11-13H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAUSFZLVYDLYSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(C2=CC=CC=C12)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(propan-2-yl)-2,3-dihydro-1H-inden-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

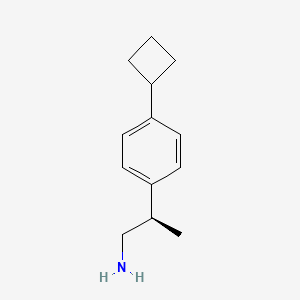
![1-Acetyl-3-{4-[(ethylsulfonyl)amino]phenyl}-5-(2-thienyl)-2-pyrazoline](/img/structure/B2994024.png)

![(5-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}-2-fluorophenyl)boronic acid](/img/structure/B2994029.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[4-(benzyloxy)phenyl]acetamide](/img/structure/B2994030.png)
![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2994031.png)
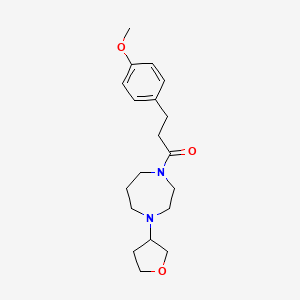
![7-(2-Chlorophenyl)-2-oxobenzo[d][1,3]oxathiol-5-yl 4-chlorobenzoate](/img/structure/B2994033.png)
![2-[2-(3-chloroanilino)-2-oxoethyl]-N~5~-(4-fluorobenzyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2994036.png)
